2-Methylcyclopropan-1-amine hydrochloride
Overview
Description
2-Methylcyclopropan-1-amine hydrochloride is a derivative of amines, which can be used as a pharmaceutical intermediate . It has an empirical formula of C4H9N and a molecular weight of 71.12 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1CC1N
. The InChI key is PYTANBUURZFYHD-UHFFFAOYSA-N
.
Scientific Research Applications
Antiviral Applications
- 2-Methylcyclopropan-1-amine hydrochloride has been explored in the synthesis of tricyclic compounds showing potent anti-influenza A virus activity. This could lead to novel anti-influenza agents for humans (Oka et al., 2001).
Chemical Synthesis and Ring-Opening Reactions
- The compound has been used in the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Deamination Studies
- In a study on deamination, 2-methylcyclopropylamine hydrochlorides were examined, and the results indicated that an ion pair is involved in the reaction. This study contributes to understanding the chemistry of cyclopropylamines (Wiberg & Österle, 1999).
Cyclopropanation Reactions
- The compound has been used in hydrozirconation and transmetalation reactions to produce reactive alkenyl organometallic reagents, leading to allylic amine building blocks. This has implications for synthesizing cyclopropylalkylamines (Wipf, Kendall, & Stephenson, 2003).
Reaction with Chloroform
- Studies have shown that N,N-Bis(silatranylmethyl)methylamine reacts with chloroform resulting in amine hydrochloride and dichlorocarbene, demonstrating the compound's reactivity and potential applications in organic synthesis (Lazareva & Lazarev, 2011).
Synthesis of Amino Phosphonates
- The compound has been involved in one-pot reactions leading to amino phosphonate esters with excellent diastereoselectivities. This process is significant for synthesizing amino-cyclopropanephosphonic acids (Fadel & Tesson, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-methylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKNIYQAIAEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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